molecular formula C20H17ClN2O2 B11482054 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide

Cat. No.: B11482054
M. Wt: 352.8 g/mol
InChI Key: LUYQQWVWHKACAT-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps :

    Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 4-chlorobenzyl chloride and indole-3-carboxaldehyde.

    Amidation: The final step involves the formation of the oxoacetamide moiety through an amidation reaction using oxalyl chloride and an appropriate amine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the chlorobenzyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through binding to certain receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-cyclopropyl-2-oxoacetamide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-cyclopropyl-2-oxoacetamide

InChI

InChI=1S/C20H17ClN2O2/c21-14-7-5-13(6-8-14)11-23-12-17(16-3-1-2-4-18(16)23)19(24)20(25)22-15-9-10-15/h1-8,12,15H,9-11H2,(H,22,25)

InChI Key

LUYQQWVWHKACAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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